Pyrazine-2,5-dicarbohydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

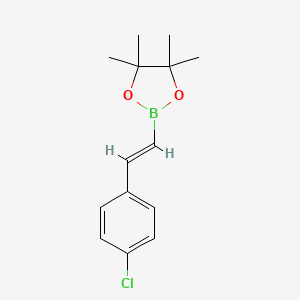

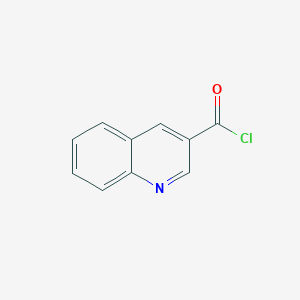

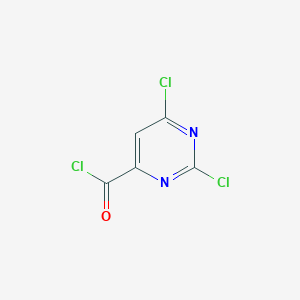

Pyrazine-2,5-dicarbohydrazide is a chemical compound with the molecular formula C6H8N6O2 and a molecular weight of 196.17 . It is a derivative of pyrazine, a heterocyclic aromatic organic compound . Pyrazine-2,5-dicarbohydrazide is used for proteomics research .

Molecular Structure Analysis

The molecular structure of Pyrazine-2,5-dicarbohydrazide is based on the pyrazine core, which is a six-membered ring with two nitrogen atoms opposing each other and four carbon atoms interspersed .Physical And Chemical Properties Analysis

Pyrazine-2,5-dicarbohydrazide shares some physical and chemical properties with its parent compound, pyrazine. Pyrazine is a colorless solid that has a peculiar, penetrating odor. It is soluble in water and other polar solvents due to the polarity imparted by the nitrogen atoms . The specific physical and chemical properties of Pyrazine-2,5-dicarbohydrazide are not detailed in the retrieved sources.科学的研究の応用

Synthetic Pathways and Derivative Formation

Pyrazine-2,5-dicarbohydrazide has been explored in various synthetic pathways, leading to the formation of novel derivatives. For instance, it has served as a starting material for the preparation of 2-aminopyrazine derivatives through selective oxidations and derivative transformations. These processes demonstrate the chemical versatility of pyrazine-2,5-dicarbohydrazide in synthesizing monocarbamoyl- and monocarboxyhydrazide derivatives, further converted into acid azides and pyrazine-urethanes, showcasing its potential in synthetic organic chemistry and drug design (Schut, Mager, & Berends, 2010).

Antimicrobial Properties

Pyrazine-2,5-dicarbohydrazide derivatives have been synthesized and assessed for their antimicrobial activities against both Gram-positive and Gram-negative bacterial strains. The creation of these derivatives from pyrazinamide demonstrates the compound's application in developing new antimicrobial agents, indicating its significant role in addressing bacterial resistance challenges (Miniyar Pb & Makhija, S., 2009).

Biological Activities and Potential Applications

The evaluation of pyrazine derivatives, including those related to pyrazine-2,5-dicarbohydrazide, has revealed a wide range of biological activities. These activities include antimicrobial, antifungal, and potential applications as bio-based fumigants due to their lower toxicity and broad-spectrum activity at relatively low concentrations. Such findings underscore the utility of pyrazine derivatives in fields such as agriculture, food industry, and pharmaceuticals, providing a basis for further exploration into their diverse applications (Janssens, Tyc, Besselink, de Boer, & Garbeva, 2019).

Electrochemical and Spectroelectrochemical Properties

The study of pyrazine-2,5-dicarbohydrazide derivatives has also extended into the electrochemical and spectroelectrochemical domains, highlighting their potential in developing polynuclear complexes for various applications. These investigations provide insights into the redox properties of these compounds, which are crucial for applications in materials science and electrochemical sensors (Marcaccio, Paolucci, Paradisi, Carano, Roffia, Fontanesi, Yellowlees, Serroni, Campagna, & Balzani, 2002).

特性

IUPAC Name |

pyrazine-2,5-dicarbohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N6O2/c7-11-5(13)3-1-9-4(2-10-3)6(14)12-8/h1-2H,7-8H2,(H,11,13)(H,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXQZQVKROBHIAD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CC(=N1)C(=O)NN)C(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N6O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyrazine-2,5-dicarbohydrazide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。